![molecular formula C15H23NO3S B2407006 2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide CAS No. 2319640-14-5](/img/structure/B2407006.png)
2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is a complex organic compound with a unique structure that includes methoxy, methylsulfanyl, and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Methoxy Group: This can be achieved through the methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom with a methylsulfanyl group, often using thiols or sulfides in the presence of a base.
Formation of the Phenylmethoxy Group: This can be done through the reaction of a phenol derivative with a methoxyacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity, leading to various biological effects. The phenylmethoxy group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxy-4-methylsulfanylbutyl)butanamide
- N-(2-Methoxy-4-methylsulfanylbutyl)-2,5-dimethylfuran-3-carboxamide
- 2-(2-Chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
Uniqueness
2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-18-14(8-9-20-2)10-16-15(17)12-19-11-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDVRVSMLJFYBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)COCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
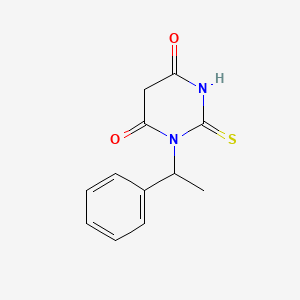
![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)
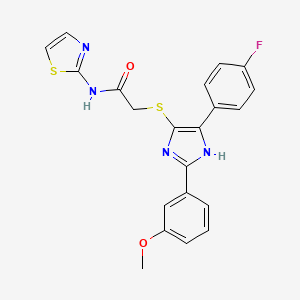
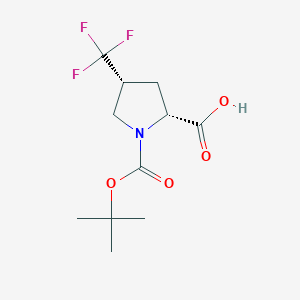
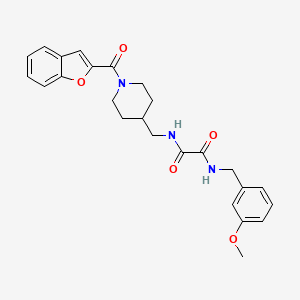
![(E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2406933.png)
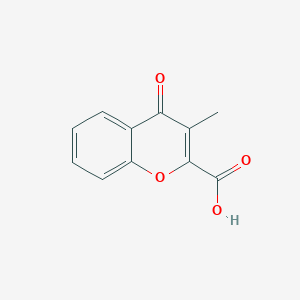
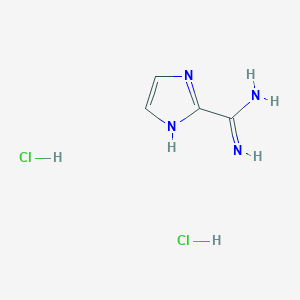
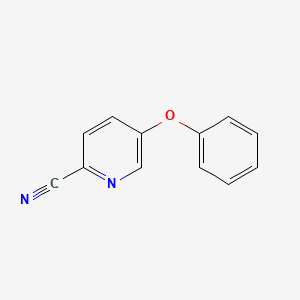
![2,4-Thiazolidinedicarboxylic acid, 3-[2-[4-(4-nitrophenyl)-1-piperazinyl]acetyl]-, 2,4-dimethyl ester](/img/structure/B2406939.png)
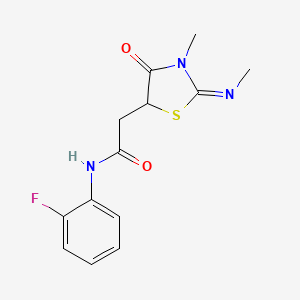
![ethyl 2-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2406944.png)
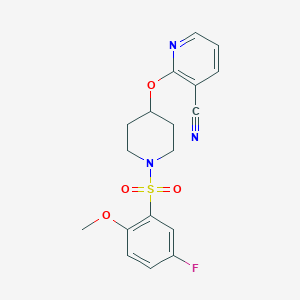
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)
